Methyl (s)-3-amino-3-(m-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(m-tolyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and a tolyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(m-tolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(m-tolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or sulfonamides.
Scientific Research Applications
Methyl (s)-3-amino-3-(m-tolyl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (s)-3-amino-3-(m-tolyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.
Ethyl (s)-3-amino-3-(m-tolyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (s)-3-amino-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
Methyl (s)-3-amino-3-(m-tolyl)propanoate is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
CPKZXZUMMYNVHX-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.